5-Bromo-2,2-dimethylindoline hydrochloride
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Overview
Description
5-Bromo-2,2-dimethylindoline hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of a bromine atom at the 5-position and two methyl groups at the 2-position of the indoline ring distinguishes this compound from other indoline derivatives. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylindoline hydrochloride typically involves the bromination of 2,2-dimethylindoline. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the bromine selectively reacts at the 5-position of the indoline ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethylindoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,2-dimethylindoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-2,2-dimethylindoline and 5-thiocyanato-2,2-dimethylindoline.
Oxidation Reactions: Products include 5-bromoindole derivatives.
Reduction Reactions: The major product is 2,2-dimethylindoline.
Scientific Research Applications
5-Bromo-2,2-dimethylindoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylindoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the indoline ring structure play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline: Lacks the two methyl groups at the 2-position.
2,2-Dimethylindoline: Lacks the bromine atom at the 5-position.
5-Chloro-2,2-dimethylindoline: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-2,2-dimethylindoline hydrochloride is unique due to the combination of the bromine atom and the two methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dihydroindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-10(2)6-7-5-8(11)3-4-9(7)12-10;/h3-5,12H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRVHPZCSVQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(N1)C=CC(=C2)Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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